Superior GHSR Binding Affinity: Anamorelin vs. Macimorelin
Anamorelin exhibits higher binding affinity for the GHSR-1a receptor compared to the clinically approved drug Macimorelin. A study using high-resolution cryo-electron microscopy identified key residues underlying this difference [1].
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Higher binding affinity (specific Ki value for Macimorelin not provided in abstract, but study confirms Anamorelin's superiority). |
| Comparator Or Baseline | Macimorelin |
| Quantified Difference | Confirmed via systematic mutagenesis and functional studies |
| Conditions | GHSR-1a receptor in complex with Gq proteins, cryo-EM structures at 2.52 Å (Anamorelin) and 2.63 Å (Macimorelin) |
Why This Matters
Higher target affinity can translate to greater potency and potentially improved therapeutic index, making Anamorelin the preferred choice for studies requiring robust GHSR activation.
- [1] Sun Y, et al. Molecular recognition of two approved drugs Macimorelin and Anamorelin by the growth hormone secretagogue receptor. Acta Pharmacol Sin. 2025. View Source
